

Application Notes and Protocols for ssK36

Peptide Synthesis and Purification

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Compound of Interest

Compound Name: ssK36

Cat. No.: B15590272

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Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of the **ssK36** peptide. The **ssK36** peptide is a "super-substrate" for the SETD2 protein lysine methyltransferase, exhibiting a methylation rate approximately 290-fold higher than the native H3K36 peptide.^{[1][2]} This enhanced reactivity makes it a valuable tool for studying SETD2 activity and for the development of potential therapeutic inhibitors. The protocol outlines the use of Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and confirmation of identity by mass spectrometry.

Introduction

The **ssK36** peptide, with the amino acid sequence H-Ala-Pro-Arg-Phe-Gly-Gly-Val-Lys-Arg-Pro-Asn-Arg-Tyr-Arg-Pro-OH, is a synthetic peptide designed for enhanced interaction with the SETD2 enzyme. Its molecular formula is $C_{79}H_{127}N_{29}O_{18}$, and it has a molecular weight of 1771.03 Da. Given its significantly increased methylation rate, **ssK36** serves as a powerful research tool for investigating the kinetics and inhibition of SETD2, a key enzyme in various cellular processes whose dysregulation is implicated in disease. This protocol provides a comprehensive guide for its synthesis and purification to a high degree of purity, suitable for biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of the **ssK36** peptide based on standard peptide synthesis outcomes.

Parameter	Expected Value	Method of Analysis
Synthesis Scale	0.1 mmol	-
Crude Peptide Yield	70-85%	Gravimetric Analysis
Purity after HPLC	>95%	Analytical RP-HPLC
Final Peptide Yield	15-30%	Gravimetric Analysis
Molecular Weight (Observed)	1771.0 ± 1.0 Da	ESI-MS
Molecular Weight (Theoretical)	1771.03 Da	-

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of ssK36

This protocol is based on the widely used Fmoc/tBu strategy.[\[3\]](#)

Materials:

- Fmoc-Pro-Wang resin (or other suitable resin for C-terminal carboxylic acid)
- Fmoc-protected amino acids (Ala, Pro, Arg(Pbf), Phe, Gly, Val, Lys(Boc), Asn(Trt), Tyr(tBu))
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
 - Pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
 - Wash the resin with DMF (5 times) and DCM (3 times).

- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **ssK36** sequence in the reverse order (Pro, Arg, Tyr, Arg, Asn, Pro, Arg, Lys, Val, Gly, Gly, Phe, Arg, Pro, Ala).
- Cleavage and Deprotection:
 - After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5).
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
 - Dry the crude peptide pellet under vacuum.

II. Purification of ssK36 by RP-HPLC

Materials:

- Crude **ssK36** peptide
- Solvent A: 0.1% TFA in HPLC-grade water
- Solvent B: 0.1% TFA in acetonitrile
- Preparative C18 RP-HPLC column

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution through a 0.45 µm filter.

- HPLC Method:
 - Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the filtered peptide solution.
 - Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate appropriate for the column size.
 - Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a faster gradient.
- Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified **ssK36** peptide as a white powder.

III. Mass Spectrometry Analysis of ssK36

Procedure:

- Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
- Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
- Acquire the mass spectrum in the positive ion mode.
- Confirm the presence of the desired peptide by matching the observed molecular weight to the theoretical mass (1771.03 Da). Multiple charge states (e.g., $[M+2H]^{2+}$, $[M+3H]^{3+}$) are expected.

IV. Biological Activity Assay: In Vitro Methylation by SETD2

This protocol is adapted from a quantitative methylation assay for SETD2.[\[1\]](#)[\[2\]](#)

Materials:

- Purified **ssK36** peptide
- Recombinant SETD2 enzyme
- S-(5'-adenosyl)-L-methionine (SAM)
- [³H]-SAM (radioactive)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- Scintillation cocktail
- Scintillation counter

Procedure:

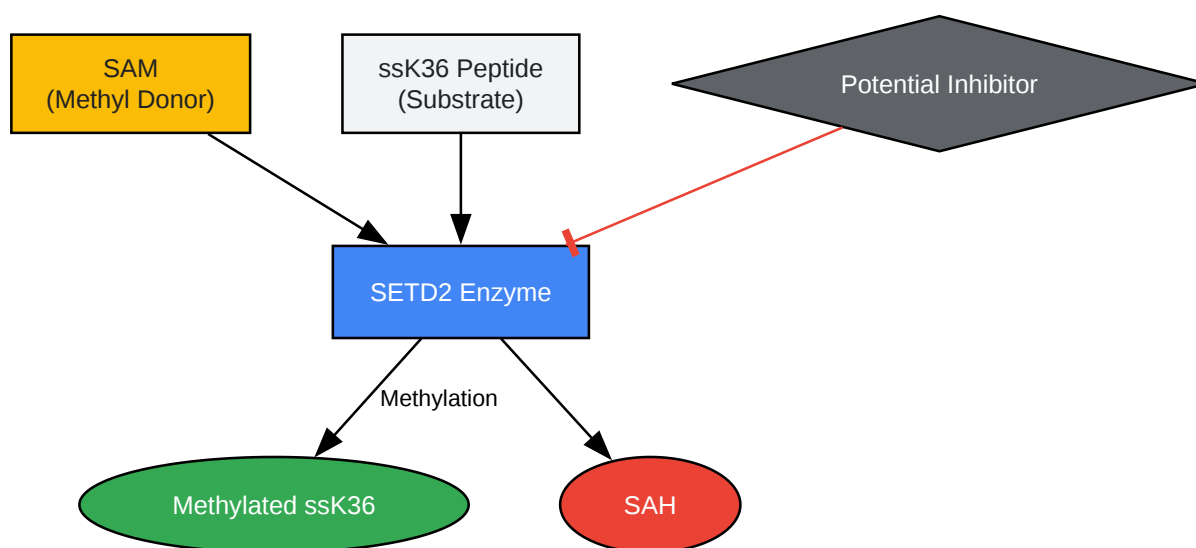
- Prepare a reaction mixture containing the assay buffer, a known concentration of **ssK36** peptide, and recombinant SETD2 enzyme.
- Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
- Incubate the reaction at 30°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
- Stop the reaction at each time point (e.g., by adding TFA).
- Spot the reaction mixture onto P81 phosphocellulose paper.
- Wash the paper to remove unincorporated [³H]-SAM.
- Measure the incorporated radioactivity on the paper using a scintillation counter.
- Calculate the rate of methylation based on the increase in radioactivity over time.

Diagrams



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Caption: Workflow for **ssK36** Peptide Synthesis and Purification.



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Caption: Enzymatic Methylation of **ssK36** by SETD2.

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